molecular formula C27H17BrO B12514587 1-(9,9'-Spirobi[fluoren]-2-yl)-2-bromoethan-1-one

1-(9,9'-Spirobi[fluoren]-2-yl)-2-bromoethan-1-one

Cat. No.: B12514587
M. Wt: 437.3 g/mol
InChI Key: HZZWVYJPYJWILC-UHFFFAOYSA-N
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Description

1-(9,9’-Spirobi[fluoren]-2-yl)-2-bromoethan-1-one is a compound that belongs to the spirobifluorene family. Spirobifluorenes are known for their unique structural properties, which include a rigid, cross-shaped configuration due to the spiro linkage between two fluorene units. This structure imparts significant thermal stability and resistance to molecular aggregation, making spirobifluorenes valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(9,9’-Spirobi[fluoren]-2-yl)-2-bromoethan-1-one typically involves the bromination of 9,9’-Spirobi[fluoren]-2-yl-ethanone. This reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The reaction is usually performed at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion .

Industrial Production Methods

While specific industrial production methods for 1-(9,9’-Spirobi[fluoren]-2-yl)-2-bromoethan-1-one are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

1-(9,9’-Spirobi[fluoren]-2-yl)-2-bromoethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 1-(9,9’-Spirobi[fluoren]-2-yl)-2-bromoethan-1-one is primarily related to its ability to participate in various chemical reactions. The spiro linkage provides a rigid framework that enhances the compound’s stability and electronic properties. In organic electronics, it facilitates efficient charge transport and emission of light in OLEDs and OPVs .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(9,9’-Spirobi[fluoren]-2-yl)-2-bromoethan-1-one is unique due to the presence of the bromine atom, which makes it a versatile intermediate for further functionalization. This allows for the synthesis of a wide range of derivatives with tailored properties for specific applications .

Properties

Molecular Formula

C27H17BrO

Molecular Weight

437.3 g/mol

IUPAC Name

2-bromo-1-(9,9'-spirobi[fluorene]-2-yl)ethanone

InChI

InChI=1S/C27H17BrO/c28-16-26(29)17-13-14-21-20-9-3-6-12-24(20)27(25(21)15-17)22-10-4-1-7-18(22)19-8-2-5-11-23(19)27/h1-15H,16H2

InChI Key

HZZWVYJPYJWILC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C24C5=CC=CC=C5C6=CC=CC=C46)C=C(C=C3)C(=O)CBr

Origin of Product

United States

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